Methyl 6-bromo-5-(trifluoromethyl)nicotinate

Description

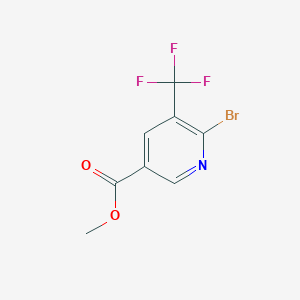

Methyl 6-bromo-5-(trifluoromethyl)nicotinate (CAS: 1256810-81-7) is a nicotinic acid derivative with the molecular formula C8H5BrF3NO2. It is a methyl ester featuring a bromo substituent at the 6-position and a trifluoromethyl group at the 5-position of the pyridine ring. This compound is typically supplied as a white to off-white powder (similar to its chloro analog described in ) and is primarily utilized as a pharmaceutical intermediate in drug discovery and synthesis . Its structural features, including the electron-withdrawing trifluoromethyl group and halogen substituents, make it a versatile building block for modifying electronic properties and reactivity in medicinal chemistry applications .

Properties

Molecular Formula |

C8H5BrF3NO2 |

|---|---|

Molecular Weight |

284.03 g/mol |

IUPAC Name |

methyl 6-bromo-5-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3 |

InChI Key |

AUGCGCRKYWFULE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis Starting from Nicotinic Acid Derivatives

One prominent approach involves the synthesis of trifluoromethyl-substituted nicotinic acid derivatives followed by halogenation and esterification:

- The trifluoromethyl nicotinic acid can be prepared by condensation of cyanoacetamide with ethyl trifluoroacetoacetate in the presence of an organic base, followed by cyclization and purification steps to yield 4-trifluoromethylnicotinic acid intermediates.

- Subsequent chlorination using phosphorus oxychloride converts hydroxy groups to chloro substituents, facilitating further functionalization.

- Hydrogenation and hydrolysis steps convert cyano groups to carboxylic acids, which can then be esterified.

Although this method is described for related trifluoromethyl nicotinic acid derivatives, it provides a foundation for synthesizing trifluoromethyl-substituted nicotinates, which can be adapted for bromination at the 6-position.

Bromination and Esterification

- Bromination at the 6-position of the pyridine ring is typically achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Esterification to form the methyl ester is commonly performed by reaction of the corresponding nicotinic acid with methanol in the presence of acid catalysts like sulfuric acid or via thionyl chloride activation followed by methanolysis.

Preparation of Ethyl 6-bromo-5-(trifluoromethyl)nicotinate as a Precursor

- Ethyl 6-bromo-5-(trifluoromethyl)nicotinate (CAS Number 1805030-44-7) is a closely related compound often used as an intermediate, with molecular formula C9H7BrF3NO2 and molecular weight 298.06 g/mol.

- Its preparation involves similar steps of trifluoromethylation and bromination on nicotinic acid derivatives, followed by esterification with ethanol.

- This ethyl ester can be converted to the methyl ester by transesterification or direct methylation.

Directed ortho-Metalation (DoM) Strategies

- Advanced synthetic methodologies such as Directed ortho-Metalation (DoM) have been applied to pyridine systems to achieve regioselective substitution.

- DoM allows for selective lithiation adjacent to directing groups, enabling subsequent functionalization such as halogenation or trifluoromethylation with high regioselectivity.

- This method can be used to prepare 6-bromo-5-(trifluoromethyl)nicotinate esters by lithiation at the 6-position followed by bromination, and trifluoromethylation at the 5-position.

Cross-Coupling and Trifluoromethylation Techniques

- Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, can be employed to introduce trifluoromethyl groups or bromo substituents on pyridine rings.

- The trifluoromethyl group can be introduced via trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) or electrophilic trifluoromethyl sources.

- Bromination can be performed either before or after trifluoromethylation depending on the reactivity and stability of intermediates.

Comparative Data Table of Key Preparation Parameters

Summary of Research Perspectives

- The preparation of methyl 6-bromo-5-(trifluoromethyl)nicotinate is well-supported by classical organic synthesis involving condensation, halogenation, and esterification reactions.

- Modern synthetic techniques such as Directed ortho-Metalation and palladium-catalyzed cross-coupling provide improved regioselectivity and functional group tolerance.

- The use of trifluoromethylated nicotinic acid intermediates is a common and efficient route, with bromination introduced either early or late in the synthesis sequence.

- High yields and purities are achievable by careful control of reaction conditions and purification steps, as demonstrated in patent literature and peer-reviewed synthetic methodologies.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base (e.g., NaOH) can replace the bromine atom.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling: Palladium catalysts (Pd) and bases (e.g., K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 6-bromo-5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a drug candidate for various diseases, leveraging its unique chemical structure.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Halogen Substituents

- Bromo vs. Chloro : The bromo substituent in the target compound enhances reactivity in Suzuki-Miyaura and Ullmann coupling reactions compared to the chloro analog (). This is attributed to bromine’s lower electronegativity and stronger leaving-group ability .

- Dual Halogens : Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate () combines bromo and chloro groups, enabling sequential functionalization but requiring careful regioselective control during synthesis.

Trifluoromethyl vs. Methyl Groups

- The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to Methyl 6-bromo-5-methylnicotinate (logP ~1.8), enhancing membrane permeability in drug candidates . The CF3 group also stabilizes adjacent electrophilic centers via inductive effects, influencing metabolic stability .

Ester Group Variations

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., and ) generally exhibit higher lipophilicity and slower hydrolysis rates than methyl esters, impacting bioavailability and prodrug design .

Research Findings and Trends

- Reactivity Studies : The bromo substituent in this compound facilitates palladium-catalyzed cross-coupling reactions with aryl boronic acids, yielding biaryl structures prevalent in anticancer drugs (e.g., ) .

- Stability: The trifluoromethyl group reduces electron density at the pyridine nitrogen, decreasing susceptibility to oxidative degradation compared to non-fluorinated analogs .

- Synthetic Challenges: Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate () highlights the complexity of introducing sulfur-based functional groups, requiring specialized thiourea precursors .

Biological Activity

Methyl 6-bromo-5-(trifluoromethyl)nicotinate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H5BrF3NO2

- Molecular Weight : 284.03 g/mol

The compound features a bromine atom at the 6-position and a trifluoromethyl group at the 5-position of the nicotinate structure, which enhances its reactivity and biological activity. The presence of these substituents is believed to influence its interaction with various enzymes and receptors in biological systems, potentially modulating cellular processes.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic processes.

- Receptor Modulation : It could function as an agonist or antagonist at nicotinic receptors, influencing neurotransmission and signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate potential efficacy as an antimicrobial agent.

- Anticancer Activity : Similar to other trifluoromethylated compounds, it has been investigated for anticancer properties. Specific studies are needed to elucidate its effectiveness against different cancer cell lines.

- Enzyme Interaction Studies : The compound is used in biochemical research to study enzyme kinetics and metabolic pathways, providing insights into its pharmacological properties.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits MIC values indicating antimicrobial efficacy | |

| Anticancer | Potential anticancer properties under investigation | |

| Enzyme Inhibition | Inhibits specific enzymes in metabolic pathways |

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains, revealing promising results. The compound demonstrated significant antibacterial activity with specific MIC values that support its potential as an effective antimicrobial agent.

Case Study: Enzyme Interaction

In enzyme interaction studies, this compound was shown to modulate the activity of certain enzymes involved in metabolic pathways. This modulation could lead to altered cellular responses and has implications for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.